molecular formula C12H12N2O2 B10977060 2-(4-methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanone

2-(4-methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanone

Cat. No.: B10977060
M. Wt: 216.24 g/mol
InChI Key: BNBCCOMFNLWOOA-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanone is an organic compound that features a methoxyphenyl group and a pyrazolyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation mechanism, forming the desired product under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(4-hydroxyphenyl)-1-(1H-pyrazol-1-yl)ethanone or 2-(4-carboxyphenyl)-1-(1H-pyrazol-1-yl)ethanone.

    Reduction: 2-(4-methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl and pyrazolyl groups can engage in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-hydroxyphenyl)-1-(1H-pyrazol-1-yl)ethanone
  • 2-(4-carboxyphenyl)-1-(1H-pyrazol-1-yl)ethanone
  • 2-(4-methoxyphenyl)-1-(1H-imidazol-1-yl)ethanone

Uniqueness

2-(4-methoxyphenyl)-1-(1H-pyrazol-1-yl)ethanone is unique due to the presence of both methoxyphenyl and pyrazolyl groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and potential for hydrogen bonding, while the pyrazolyl group provides a versatile scaffold for further functionalization.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-pyrazol-1-ylethanone

InChI

InChI=1S/C12H12N2O2/c1-16-11-5-3-10(4-6-11)9-12(15)14-8-2-7-13-14/h2-8H,9H2,1H3

InChI Key

BNBCCOMFNLWOOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2C=CC=N2

Origin of Product

United States

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